molecular formula C15H21NO2 B3049866 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde CAS No. 223251-09-0

4-(2-(Azepan-1-yl)ethoxy)benzaldehyde

Cat. No. B3049866
CAS RN: 223251-09-0
M. Wt: 247.33 g/mol
InChI Key: COFCTUNXRHGCRK-UHFFFAOYSA-N
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Description

4-(2-(Azepan-1-yl)ethoxy)benzaldehyde, also known as AEB, is a chemical compound that has been extensively studied for its potential in various scientific applications. AEB is a versatile compound that has shown promise in a variety of fields, including medicine, materials science, and organic chemistry.

Scientific Research Applications

  • Polymer Synthesis and Properties :

    • Bis-aldehyde monomers, including derivatives similar to 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde, were synthesized and used to create electrically conductive polyazomethines. These polymers exhibited significant electrical conductivity, making them potential materials for electronic applications (Hafeez et al., 2019).
  • Medicinal Chemistry :

    • Azepane derivatives have been evaluated for their potential as inhibitors of protein kinase B (PKB-alpha), a significant target in cancer research. These compounds have shown promise due to their activity and plasma stability, indicating potential for drug development (Breitenlechner et al., 2004).
  • Drug Delivery Systems :

    • Poly(ether-ester) azo polymers, incorporating azepane-related structures, have been synthesized for potential use in colon-specific drug release. These materials demonstrated satisfactory biodegradability, highlighting their applicability in targeted drug delivery (Samyn et al., 1995).
  • Molecular Synthesis and Characterization :

    • Various azepane-related compounds, including benzaldehydes, have been synthesized and characterized for applications in chemistry. These include studies on their crystal structures, magnetic properties, and interactions (Zhang et al., 2013).
  • Organic Chemistry Applications :

    • Research into the synthesis of cinnamic acid derivatives, which are crucial in various pharmaceutical and industrial applications, has involved compounds structurally related to azepane-based benzaldehydes (Hoai et al., 2018).
  • Optical and Electronic Properties :

    • Schiff base compounds derived from ethyl-4-amino benzoate and azepane-related benzaldehydes have been synthesized and studied for their nonlinear optical properties. Such compounds are potential candidates for optical limiting applications (Abdullmajed et al., 2021).

Future Directions

: ChemScene LLC : Pharmaffiliates : Baidu Scholar : ChemicalBook : Alfa Chemistry

properties

IUPAC Name

4-[2-(azepan-1-yl)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16/h5-8,13H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFCTUNXRHGCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393099
Record name 4-(2-(azepan-1-yl)ethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Azepan-1-yl)ethoxy)benzaldehyde

CAS RN

223251-09-0
Record name 4-(2-(azepan-1-yl)ethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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